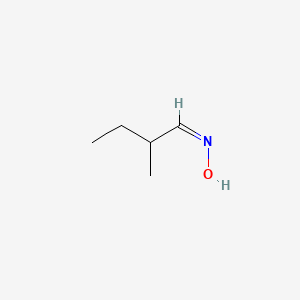

(Z)-2-methylbutanal oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

(Z)-2-Methylbutanal oxime: is an organic compound belonging to the oxime family. Oximes are characterized by the presence of a hydroxylamine functional group attached to a carbon atom of an aldehyde or ketone. This compound is specifically the (Z)-isomer, which refers to the configuration of the oxime group around the double bond. Oximes are known for their diverse applications in medicinal chemistry, agriculture, and as intermediates in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions:

Condensation Reaction: (Z)-2-Methylbutanal oxime can be synthesized through the condensation of 2-methylbutanal with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous or alcoholic medium at room temperature.

Oxidation of Amines: Another method involves the oxidation of 2-methylbutylamine using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) in ethyl acetate.

Industrial Production Methods: Industrial production of this compound often employs the condensation method due to its simplicity and cost-effectiveness. The reaction is scaled up in large reactors with controlled temperature and pH to ensure high yield and purity.

化学反応の分析

Types of Reactions:

Oxidation: (Z)-2-Methylbutanal oxime can undergo oxidation to form corresponding nitriles or carboxylic acids.

Reduction: The oxime can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: It can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: m-CPBA in ethyl acetate at room temperature.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Various alkyl halides or sulfonates in the presence of a base.

Major Products:

Oxidation: Nitriles or carboxylic acids.

Reduction: Amines.

Substitution: Alkylated oximes or other substituted derivatives.

科学的研究の応用

Biosynthesis in Plants

One of the significant applications of (Z)-2-methylbutanal oxime is its role in plant biosynthesis, particularly in the production of cyanogenic glucosides. These compounds serve as a defense mechanism against herbivores. Research has shown that microsomal preparations from yeast expressing specific cytochrome P450 enzymes can convert this compound into cyanohydrins, which are precursors to toxic compounds that deter feeding by insects.

Case Study: Enzymatic Conversion

A study published in Nature Communications highlighted the enzymatic conversion of this compound to its corresponding cyanohydrin via cytochrome P450 enzymes. The research demonstrated that microsomes containing CYP332A3 catalyzed this conversion effectively, showcasing the compound's role in plant defense mechanisms against pests .

Chemical Synthesis Applications

In synthetic organic chemistry, this compound serves as an intermediate for various chemical transformations. Its reactivity allows it to participate in reactions such as:

- Formation of nitriles : By further reacting with reagents like phosphorus pentoxide.

- Synthesis of amines : Through reduction processes that can yield valuable amine derivatives.

These transformations are critical in developing pharmaceuticals and agrochemicals.

Potential Pharmacological Uses

The pharmacological potential of this compound is an area of ongoing research. Preliminary studies suggest that it may exhibit biological activity that could be harnessed for therapeutic purposes. The compound's structural similarity to other bioactive molecules positions it as a candidate for further investigation in drug discovery programs.

Insights from Recent Research

Recent findings indicate that compounds derived from this compound may possess antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, showing promising results that warrant further exploration .

Data Table: Summary of Applications

作用機序

The mechanism of action of (Z)-2-methylbutanal oxime involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity. This inhibition can lead to the suppression of cancer cell proliferation and inflammation . Additionally, oximes can generate nitric oxide (NO), which has various biological effects, including vasodilation and anti-inflammatory actions .

類似化合物との比較

Pralidoxime: Used as an antidote for organophosphate poisoning.

Methoxime: Another oxime with similar reactivity but different applications.

Cefuroxime: An oxime-based antibiotic with broad-spectrum activity.

Uniqueness:

Configuration: The (Z)-configuration of 2-methylbutanal oxime provides specific steric and electronic properties that influence its reactivity and interaction with biological targets.

Applications: While similar compounds like pralidoxime are primarily used as antidotes, (Z)-2-methylbutanal oxime has broader applications in medicinal chemistry and industry.

特性

CAS番号 |

49805-56-3 |

|---|---|

分子式 |

C5H11NO |

分子量 |

101.15 g/mol |

IUPAC名 |

(NZ)-N-(2-methylbutylidene)hydroxylamine |

InChI |

InChI=1S/C5H11NO/c1-3-5(2)4-6-7/h4-5,7H,3H2,1-2H3/b6-4- |

InChIキー |

SEWWFHKIKWFJNV-XQRVVYSFSA-N |

SMILES |

CCC(C)C=NO |

異性体SMILES |

CCC(C)/C=N\O |

正規SMILES |

CCC(C)C=NO |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。